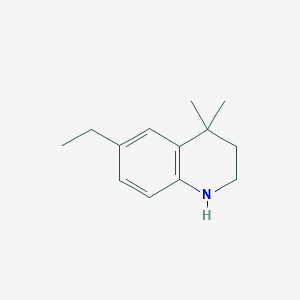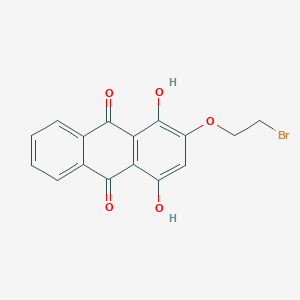
1-(9-Methyl-2-nitro-9h-fluoren-9-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(9-Methyl-2-nitro-9h-fluoren-9-yl)ethanone is an organic compound with the molecular formula C16H13NO3 It is a derivative of fluorenone, characterized by the presence of a nitro group and a methyl group on the fluorenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(9-Methyl-2-nitro-9h-fluoren-9-yl)ethanone typically involves the nitration of 9-methylfluorenone followed by acetylation. The nitration process introduces a nitro group at the 2-position of the fluorenyl ring. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent acetylation step involves the reaction of the nitrated product with acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive chemicals involved.
Chemical Reactions Analysis
Types of Reactions: 1-(9-Methyl-2-nitro-9h-fluoren-9-yl)ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products:
Reduction: 1-(9-Methyl-2-amino-9h-fluoren-9-yl)ethanone.
Substitution: Various substituted fluorenones depending on the nucleophile used.
Oxidation: 1-(9-Methyl-2-nitro-9h-fluoren-9-yl)acetic acid.
Scientific Research Applications
1-(9-Methyl-2-nitro-9h-fluoren-9-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(9-Methyl-2-nitro-9h-fluoren-9-yl)ethanone is primarily related to its ability to interact with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its observed biological activities.
Comparison with Similar Compounds
1-(9-Methyl-2-nitro-9h-fluoren-9-yl)ethanone can be compared with other fluorenone derivatives:
1-(9-Methyl-9h-fluoren-2-yl)ethanone: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
1-(9-Propyl-9h-fluoren-2-yl)ethanone: Contains a propyl group instead of a methyl group, affecting its physical and chemical properties.
1-(7-Acetyl-9-ethyl-9h-fluoren-2-yl)ethanone:
The presence of the nitro group in this compound makes it unique, as it imparts distinct chemical properties and potential biological activities that are not observed in its analogs.
Properties
CAS No. |
21846-27-5 |
|---|---|
Molecular Formula |
C16H13NO3 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
1-(9-methyl-2-nitrofluoren-9-yl)ethanone |
InChI |
InChI=1S/C16H13NO3/c1-10(18)16(2)14-6-4-3-5-12(14)13-8-7-11(17(19)20)9-15(13)16/h3-9H,1-2H3 |
InChI Key |
JTVFWVOMQPZWIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(C2=CC=CC=C2C3=C1C=C(C=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride](/img/structure/B13149486.png)



![7-Benzyl-4-(3,4-dichlorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13149519.png)




![Methyl 2-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13149550.png)
![ethyl 5-methyl-3-sulfanylidene-2H,3H-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylate](/img/structure/B13149555.png)


